molecular formula C17H18FN3O4 B2437110 (3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034334-07-9

(3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2437110
CAS No.: 2034334-07-9
M. Wt: 347.346
InChI Key: QONYEGYCRLDIOI-UHFFFAOYSA-N
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Description

The compound (3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is an intricate organic molecule, consisting of a blend of aromatic rings and heterocycles

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-23-14-4-3-11(7-13(14)18)17(22)21-6-5-12(10-21)25-16-9-19-8-15(20-16)24-2/h3-4,7-9,12H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONYEGYCRLDIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions:

  • Starting Materials: The synthesis begins with readily available starting materials such as 3-fluoro-4-methoxybenzoic acid and 6-methoxypyrazine.

  • Coupling Reactions: The 3-fluoro-4-methoxyphenyl moiety is synthesized by coupling 3-fluoro-4-methoxybenzoic acid with pyrrolidine through a carboxyl activation method using reagents like EDCI and HOBt.

  • Ether Formation: 6-methoxypyrazine is subsequently incorporated via a nucleophilic aromatic substitution reaction to form the ether linkage.

  • Purification: The final product is purified using column chromatography or recrystallization methods to achieve the desired purity.

Industrial production methods: In industrial settings, the synthesis might be scaled up using continuous flow reactors to enhance efficiency and yield. Solvent-free techniques and green chemistry approaches may be employed to minimize environmental impact.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Fluorine Site

The 3-fluoro group on the phenyl ring undergoes substitution under strongly basic or catalytic conditions. While fluorine is typically a poor leaving group, activated systems enable displacement:

Reaction TypeReagents/ConditionsProductYieldCitations
SNArK₂CO₃, DMF, 80°C, 12hReplacement with amines or thiols~45%

Example : Reaction with piperidine in DMF yields (3-piperidino-4-methoxyphenyl) derivatives, critical for modulating biological activity in neurotensin receptor antagonists .

Demethylation of Methoxy Groups

Both the 4-methoxyphenyl and 6-methoxypyrazine groups undergo demethylation under acidic or boron tribromide (BBr₃) conditions:

Site DemethylatedReagents/ConditionsProductApplications
Phenyl methoxyBBr₃, CH₂Cl₂, −78°C → RT4-hydroxyphenylEnhances solubility and hydrogen-bonding capacity
Pyrazine methoxy48% HBr, reflux, 6h6-hydroxypyrazineFacilitates further functionalization (e.g., sulfonation)

Note : Demethylation of the pyrazine ring is slower due to electron-deficient aromaticity .

Heterocycle Functionalization: Pyrazine and Pyrrolidine

The pyrazine and pyrrolidine moieties participate in diverse reactions:

Pyrazine Ring Modifications

Reaction TypeReagents/ConditionsOutcome
AlkylationNaH, alkyl halidesMethoxy → alkoxy substitution
AminationNH₃, CuI, ligandPyrazine-2-amino derivatives

Pyrrolidine Ring Reactions

Reaction TypeReagents/ConditionsOutcome
Oxidationm-CPBA, CHCl₃Pyrrolidinone formation
Reductive AminationNaBH₃CN, RNH₂Secondary amine derivatives

Methanone Group Reactivity

The central ketone participates in:

Reaction TypeReagents/ConditionsProduct
ReductionNaBH₄, MeOHSecondary alcohol
Grignard AdditionRMgX, THFTertiary alcohol

Example : Reduction with NaBH₄ produces (3-fluoro-4-methoxyphenyl)(pyrrolidinyl)methanol, a precursor for chiral analogs .

Cross-Coupling Reactions

The pyrazine and phenyl rings enable palladium-catalyzed couplings:

Reaction TypeCatalysts/ReagentsOutcome
SuzukiPd(PPh₃)₄, arylboronic acidBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosN-arylated products

Limitation : Direct coupling is hindered by electron-withdrawing groups; pre-functionalization (e.g., bromination) is often required .

Stability and Side Reactions

  • Hydrolytic Degradation : The sulfonyl group (if present in analogs) undergoes hydrolysis in aqueous basic conditions.

  • Thermal Rearrangement : Heating above 150°C induces pyrrolidine ring contraction .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds containing pyrrolidine and pyrazine structures exhibit significant antimicrobial properties. For instance, a series of novel compounds derived from similar frameworks were synthesized and tested for their antibacterial and antifungal activities. The results indicated promising inhibition zones against various Gram-positive and Gram-negative bacteria, showcasing the potential of (3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone as an antimicrobial agent .

Anticancer Properties

Research has indicated that compounds with similar structural motifs can interact with specific molecular targets involved in cancer progression. Preliminary cell-based assays have shown that certain derivatives exhibit cytotoxic effects against multiple cancer cell lines, including breast, ovarian, and lung cancers. The mechanism appears to involve the modulation of signaling pathways critical for tumor growth .

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameStructureZone of Inhibition (mm)Activity Type
Compound AStructure A20Antibacterial
Compound BStructure B15Antifungal
(3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanoneN/A18Both

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Compound Tested
MCF712(3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
SKOV310Similar Derivative
A54915Similar Derivative

Case Study 1: Synthesis and Evaluation of Antimicrobial Derivatives

A study focused on synthesizing new derivatives based on the pyrazine-pyrrolidine scaffold revealed that modifications to the substituents significantly enhanced antimicrobial activity. The synthesized compounds were subjected to in vitro testing, which confirmed their efficacy against resistant strains of bacteria .

Case Study 2: Investigating Anticancer Mechanisms

In another investigation, researchers explored the anticancer mechanisms of compounds related to (3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. The study utilized various cancer cell lines to assess cytotoxicity and elucidated potential pathways affected by these compounds, highlighting their role in apoptosis induction .

Mechanism of Action

Molecular targets and pathways involved:

  • The compound likely interacts with specific proteins or enzymes, altering their activity.

  • Its methoxy and fluoro substituents contribute to its binding affinity and specificity towards molecular targets.

  • Could modulate signal transduction pathways, affecting cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

  • (3-Methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

  • (3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyridine-2-yl)oxy)pyrrolidin-1-yl)methanone

  • (3-Fluoro-4-methoxyphenyl)(3-((6-chloropyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

This compound clearly opens doors for a wealth of scientific investigations, standing out for its unique combination of structural elements. Fascinating, isn’t it?

Biological Activity

The compound (3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone , often referred to by its IUPAC name, is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN3O5C_{16}H_{18}FN_{3}O_{5}, indicating a structure that includes a fluorinated phenyl group, a pyrrolidine moiety, and a methoxypyrazine substituent. The presence of these functional groups suggests potential interactions with various biological targets.

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, thereby modulating their activity. The structural features, such as the fluorine and methoxy groups, are believed to enhance binding affinity and specificity. This interaction may lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anti-inflammatory : Compounds containing methoxy and pyrrolidine groups have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as chemotherapeutic agents.

Case Studies

  • In Vitro Studies : A study investigating the cytotoxic effects of related compounds on breast cancer cell lines revealed that modifications in the methoxy and fluorine positions significantly impacted cell viability and apoptosis rates.
  • Molecular Docking Studies : In silico docking studies have been performed to predict the binding affinity of the compound to various targets, including kinases involved in cancer progression. Results indicated favorable binding interactions, suggesting that this compound may inhibit critical signaling pathways.

Data Table: Biological Activity Summary

Activity Type Effect Mechanism Reference
Anti-inflammatoryReduced cytokine levelsInhibition of NF-kB pathway
AnticancerCytotoxicity in cancer cellsInduction of apoptosis
Enzyme InhibitionModulation of enzyme activityCompetitive inhibition

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The compound’s synthesis involves multi-step reactions, often starting with Friedel-Crafts acylation to introduce the methanone group. For example, analogous structures (e.g., fluorophenyl-pyrrolidinyl methanones) are synthesized using Lewis acid catalysts like AlCl₃ in anhydrous dichloromethane at 0–5°C . Optimization includes:

  • Temperature control : Maintaining low temperatures prevents side reactions (e.g., demethylation of methoxy groups).
  • Catalyst selection : Lewis acids (AlCl₃, FeCl₃) or Brønsted acids (H₂SO₄) influence yield and regioselectivity .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product from by-products like unreacted pyrazine intermediates .

Advanced: How can electronic properties (e.g., dipole moments) be experimentally determined to inform structure-activity relationships?

Answer:
Electronic properties are critical for understanding interactions with biological targets. Methods include:

  • Solvatochromic studies : Measure UV-Vis absorption in solvents of varying polarity (e.g., toluene, DMSO) to estimate ground vs. excited state dipole moments .
  • DFT calculations : Compare computed dipole moments with experimental data to validate electronic structure models .
  • Fluorescence quenching : Assess interactions with electron-deficient/quencher molecules (e.g., nitroaromatics) to infer charge distribution .

Basic: What spectroscopic techniques are most reliable for confirming the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Identify substituents (e.g., fluorophenyl protons at δ 6.8–7.2 ppm; pyrrolidinyl protons at δ 3.1–3.5 ppm) .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can researchers address contradictions in biological activity data across studies?

Answer:
Discrepancies may arise from:

  • Purity variability : Impurities (e.g., unreacted pyrazine) skew bioassay results. Use HPLC (C18 column, acetonitrile/water mobile phase) to validate purity >95% .
  • Assay conditions : Differences in solvent (DMSO vs. saline) or cell lines alter activity. Standardize protocols using controls like known kinase inhibitors for enzyme studies .
  • Metabolic stability : Degradation in vitro (e.g., ester hydrolysis) reduces efficacy. Stabilize with protease inhibitors or cold-chain storage .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the fluorophenyl group .
  • Moisture : Use desiccants (silica gel) to avoid hydrolysis of the pyrrolidinyl ether linkage .
  • Solvent : Lyophilize and store in anhydrous DMSO (sealed under argon) to minimize oxidation .

Advanced: How can solvent selection impact reaction efficiency in multi-step syntheses?

Answer:

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of oxygen atoms in pyrazine ether formation but may deactivate Lewis acids .
  • Non-polar solvents (toluene, dichloromethane) : Improve Friedel-Crafts acylation yields but limit solubility of polar intermediates .
  • Co-solvent systems : Ethanol/water mixtures (7:3 v/v) balance solubility and reactivity for coupling reactions .

Basic: What are common by-products formed during synthesis, and how are they characterized?

Answer:

  • Demethylation products : Result from harsh acidic conditions (e.g., H₂SO₄). Detect via TLC (lower Rf) and LC-MS (m/z = [M–CH₃]+) .
  • Diastereomers : Formed during pyrrolidinyl ring closure. Separate using chiral HPLC (Chiralpak AD-H column) .
  • Oxidation by-products : Methoxypyrazine → pyrazine-N-oxide under oxidative conditions. Confirm via IR (N-O stretch at ~1280 cm⁻¹) .

Advanced: How can computational modeling guide the design of analogs with improved bioactivity?

Answer:

  • Docking simulations : Use AutoDock Vina to predict binding poses in target enzymes (e.g., kinases). Prioritize analogs with stronger hydrogen bonds to active-site residues .
  • QSAR models : Correlate substituent electronegativity (e.g., fluoro vs. methoxy) with IC₅₀ values to optimize pharmacophores .
  • MD simulations : Assess conformational stability of the pyrrolidinyl group in aqueous vs. lipid environments .

Basic: What safety precautions are essential when handling intermediates like fluorinated aryl compounds?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., 3-fluoro-4-methoxybenzaldehyde) .
  • PPE : Nitrile gloves and safety goggles prevent skin/eye contact with corrosive reagents (AlCl₃, acyl chlorides) .
  • Spill management : Neutralize acids with sodium bicarbonate before disposal .

Advanced: How can researchers resolve low yields in the final coupling step of the synthesis?

Answer:

  • Catalyst optimization : Replace AlCl₃ with milder Sc(OTf)₃ to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yield by 20% .
  • Protecting groups : Temporarily protect the pyrrolidinyl nitrogen with Boc to prevent undesired nucleophilic attacks .

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